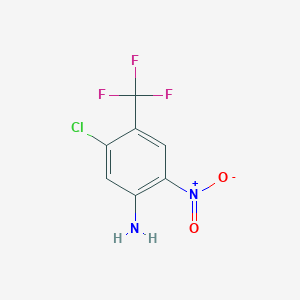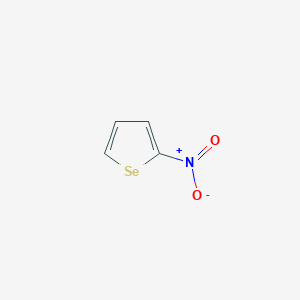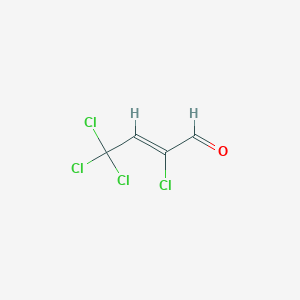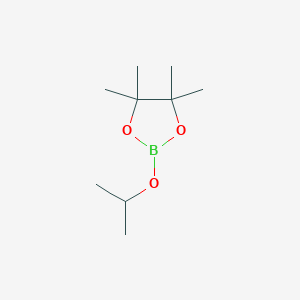
5-Chlor-2-nitro-4-(trifluormethyl)anilin
Übersicht
Beschreibung
5-Chloro-2-nitro-4-(trifluoromethyl)aniline, also known as 5-Chloro-2-nitro-4-(trifluoromethyl)aniline, is a useful research compound. Its molecular formula is C7H4ClF3N2O2 and its molecular weight is 240.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-nitro-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-nitro-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Trifluormethylgruppe in Verbindungen wie 5-Chlor-2-nitro-4-(trifluormethyl)anilin ist ein häufiger Pharmakophor in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die biologische Aktivität und metabolische Stabilität von Pharmazeutika verbessern. Daher kann diese Verbindung als Vorläufer bei der Synthese neuer Arzneimittelkandidaten dienen, insbesondere bei der Behandlung von Krankheiten, bei denen fluorierte Verbindungen sich als wirksam erwiesen haben.
Pflanzenschutzmittel-Synthese
Trifluormethylpyridine, die aus Verbindungen wie this compound gewonnen werden können, spielen eine bedeutende Rolle in der Pflanzenschutzmittelindustrie . Sie werden bei der Synthese von Herbiziden und Pestiziden eingesetzt und bieten aufgrund ihrer einzigartigen physikalisch-chemischen Eigenschaften Schutz vor einer Vielzahl von Schädlingen und Krankheiten.
Safety and Hazards
5-Chloro-2-nitro-4-(trifluoromethyl)aniline may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .
Wirkmechanismus
Target of Action
The primary target of 5-Chloro-2-nitro-4-(trifluoromethyl)aniline is the respiratory system . This compound is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
It is known that the compound can cause irritation to the respiratory system, suggesting that it may interact with cells or receptors in the respiratory tract .
Pharmacokinetics
It is known that the compound is harmful if swallowed, in contact with skin, or if inhaled , suggesting that it can be absorbed through these routes.
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .
Eigenschaften
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCWLIPRMIPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378729 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35375-74-7 | |
| Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















